Maltoheptaose is a linear oligosaccharide composed of seven glucose units linked by α-(1→4) glycosidic bonds. It is a member of the maltooligosaccharides family, which are derived from starch and glycogen. Maltoheptaose has garnered attention in various scientific fields due to its unique properties and potential applications, particularly in biochemistry and material science.
Maltoheptaose can be sourced from the enzymatic hydrolysis of starch or glycogen, typically using amylase enzymes. It can also be synthesized through chemical methods or derived from natural sources such as malted grains.
Maltoheptaose falls under the category of oligosaccharides, specifically non-reducing sugars. It is classified as a dextrin, which is a type of carbohydrate that results from the partial hydrolysis of starch.
Maltoheptaose can be synthesized through various methods:
The enzymatic synthesis often involves controlling parameters such as temperature, pH, and enzyme concentration to optimize yield. For example, in one study, maltoheptaose was synthesized using a commercial lipase under specific conditions to produce sugar esters effectively .
The molecular structure of maltoheptaose consists of seven glucose units connected by α-(1→4) glycosidic bonds. The structure can be represented as follows:
Maltoheptaose participates in various chemical reactions:
The esterification process typically involves mixing maltoheptaose with fatty acids and a lipase catalyst under controlled temperature and pH conditions to achieve high yields .
The mechanism of action for maltoheptaose primarily revolves around its role as a substrate in enzymatic reactions:
Studies have shown that the efficiency of these reactions can be influenced by factors such as enzyme concentration and reaction time .
Relevant data indicates that maltoheptaose exhibits unique solubility profiles depending on solvent composition, which is crucial for its applications in formulations .
Maltoheptaose has several applications across different scientific fields:
Maltoheptaose, a linear oligosaccharide composed of seven glucose units linked by α(1→4) glycosidic bonds, represents a critical molecular tool in carbohydrate chemistry. Its defined structure (C₄₂H₇₂O₃₆, molecular weight 1153.0 g/mol) bridges simple sugars and complex polymers like amylose, offering insights into enzymatic specificity, material design, and biological recognition processes [5]. As a member of the maltooligosaccharide family, it serves as a model system for studying starch-metabolizing enzymes and glycan-protein interactions.
Maltoheptaose belongs to the maltooligosaccharide series, characterized by glucose chains with degrees of polymerization (DP) ranging from 3 to 10 units. Its structure features:
Table 1: Positional Characteristics of Maltoheptaose
Structural Feature | Significance |
---|---|
Reducing-end glucose | Site for selective chemical derivatization (e.g., esterification, reductive amination) |
Non-reducing-end glucose | Primary recognition site for α-amylases and glycogen phosphorylases |
Internal α(1→4) linkages | Determines helical pitch and susceptibility to endo/exo-hydrolases |
Hydroxyl distribution | Forms hydrogen-bonding networks influencing solubility and supramolecular assembly |
Maltoheptaose occurs transiently during starch metabolism rather than accumulating as an endogenous storage compound:
Maltoheptaose’s defined length and chemical uniformity enable diverse applications:
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